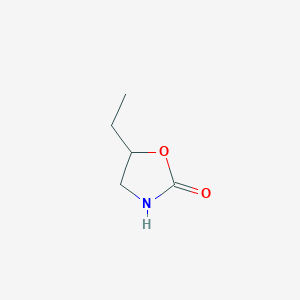

5-Ethyl-2-oxazolidinone

Description

Historical Context and Evolution of Oxazolidinone Research

The study of oxazolidinones, a class of heterocyclic organic compounds featuring a five-membered ring with nitrogen and oxygen, dates back to the late 19th century. The first documented synthesis of the parent 2-oxazolidinone (B127357) was reported in 1888. wikipedia.org However, it was not until the latter half of the 20th century that the medicinal potential of this chemical scaffold began to be recognized. An early example is the antitubercular drug cycloserine, a 3-oxazolidinone derivative, which has been in use since 1956. nih.gov

A significant turning point in oxazolidinone research occurred in the late 1980s with the discovery of N-aryl-oxazolidinones as a new class of synthetic antibacterial agents. nih.gov Researchers at E.I. du Pont de Nemours & Company reported the first members of this class, DuP-105 and DuP-721, at the 1987 Interscience Conference on Antimicrobial Agents and Chemotherapy. nih.gov These early compounds, however, faced challenges with toxicity in human clinical trials. toku-e.com

This initial discovery spurred further investigation, leading to a medicinal chemistry campaign by Pharmacia & Upjohn. Their efforts culminated in the discovery of Linezolid (B1675486) in 1996, which subsequently received FDA approval in 2000 for treating infections caused by resistant Gram-positive bacteria. nih.govscirp.org The success of Linezolid revitalized interest in the oxazolidinone class, prompting extensive research to develop new agents with improved properties. nih.gov This has led to the clinical evaluation of several other oxazolidinones, including Tedizolid, Radezolid, Sutezolid, and Delpazolid. scirp.orgnih.govmdpi.com

Significance of 2-Oxazolidinone Core Structures in Contemporary Chemical and Biological Sciences

The 2-oxazolidinone core is a privileged scaffold in medicinal chemistry due to its versatile biological activities. nih.govontosight.ai Its most prominent role is in the development of antibiotics. mdpi.comnih.gov Oxazolidinones exhibit a unique mechanism of action by inhibiting the initiation of protein synthesis in bacteria, which gives them efficacy against multidrug-resistant Gram-positive pathogens. scirp.orgnih.gov This includes notorious strains like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci (VRE). nih.gov

Beyond their antibacterial properties, 2-oxazolidinone derivatives have been investigated for a range of other therapeutic applications, including:

Antitubercular agents: Several oxazolidinone derivatives, such as Sutezolid and Delpazolid, have been specifically studied for their activity against Mycobacterium tuberculosis. nih.govnih.gov

Anticancer activity: Research has indicated that certain oxazolidinone derivatives can induce apoptosis in cancer cell lines.

Antiviral and antifungal agents: The 2-oxazolidinone structure has been explored for its potential against various viruses and fungi. ontosight.aiontosight.ai

Cytokine modulators: Compounds like Cytoxazone, which contains a 4,5-disubstituted oxazolidin-2-one ring, act as cytokine modulators. acs.org

Chiral auxiliaries: In synthetic organic chemistry, chiral oxazolidinones are utilized as "Evans auxiliaries" to facilitate stereoselective synthesis. wikipedia.org

The broad spectrum of biological activities associated with the 2-oxazolidinone core underscores its importance in the ongoing search for new therapeutic agents.

Overview of Research Trajectories for 5-Substituted 2-Oxazolidinone Compounds

Research into 5-substituted 2-oxazolidinones has been a particularly active area, driven by the understanding that modifications at this position can significantly influence biological activity and pharmacokinetic properties. The (S)-configuration of the substituent at the C5 position is a crucial structural feature for the antibacterial activity of many oxazolidinones. mdpi.com

A primary focus of research has been the synthesis of various 5-substituted derivatives to explore structure-activity relationships (SAR). For instance, the development of Linezolid, which features a 5-(aminomethyl) substituent, highlighted the importance of this position. Subsequent research has explored a wide array of substituents at the 5-position to enhance potency, broaden the antibacterial spectrum, and overcome resistance mechanisms. nih.gov

Key research trajectories include:

Synthesis of novel analogues: Numerous studies have focused on developing efficient and stereoselective synthetic routes to access a diverse range of 5-substituted oxazolidinones. researchgate.netbioorg.orgresearchgate.net This includes the synthesis of enantiomerically pure compounds, which is critical for biological activity. bioorg.orgrug.nl

Exploration of different functional groups: Researchers have introduced various functional groups at the 5-position, such as hydroxymethyl, azidomethyl, and different heterocyclic rings, to modulate the compound's properties. acs.orgresearchgate.netchemicalbook.com

Development of prodrugs: To improve properties like solubility and bioavailability, researchers have designed prodrugs of active 5-substituted oxazolidinones. Tedizolid phosphate (B84403) is a notable example of a successful prodrug strategy. nih.gov

Investigation of new therapeutic applications: While antibacterial activity remains a major focus, the exploration of 5-substituted oxazolidinones for other therapeutic indications, such as anticancer and antiviral agents, is an expanding area of research.

The compound 5-Ethyl-2-oxazolidinone represents a specific example within this class of molecules. Research on this compound includes its synthesis and its use as a precursor for more complex molecules, such as N-vinyl-5-ethyl-2-oxazolidinone. rug.nlprepchem.com The ethyl group at the 5-position provides a simple alkyl substituent that serves as a basis for understanding the impact of substitution at this critical position.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-6-5(7)8-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIFASRPEVGACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547186 | |

| Record name | 5-Ethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25664-78-2 | |

| Record name | 5-Ethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyloxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 5 Ethyl 2 Oxazolidinone Analogues

Impact of Substitution at the 5-Position on Biological Activity

The substituent at the 5-position of the oxazolidinone ring is a well-established determinant of the compound's biological activity. nih.gov While the (S)-configuration of this substituent is generally crucial for antibacterial action, the nature of the side chain itself profoundly impacts potency and spectrum. nih.gov The widely recognized 5-acetamidomethyl group, present in early oxazolidinones, has been a benchmark for SAR studies, but extensive research has demonstrated that numerous other functionalities can confer or enhance activity. nih.govnih.gov

Influence of Alkyl Group Variation (e.g., Ethyl)

Modifications to the alkyl side chain at the C-5 position have been a subject of SAR studies. While the prompt specifies 5-ethyl-2-oxazolidinone, much of the foundational antibacterial research has centered on a 5-(acetamidomethyl) group. However, principles from related modifications offer insight. For instance, research on converting the 5-acetylaminomethyl moiety has shown that elongating the methylene (B1212753) chain can lead to a decrease in antibacterial activity. nih.gov This suggests that the size and flexibility of the alkyl substituent are critical parameters. Generally, smaller, non-polar fragments are better tolerated at this position. ontosight.ai The ethyl group, being a small alkyl substituent, fits within these general parameters, though its specific contribution to activity is defined by its interplay with other substituents on the molecule.

Effects of Phenyl and Other Substituents on Pharmacological Profiles

Replacing the canonical acetamidomethyl group at the 5-position with a variety of other substituents has yielded compounds with potent and diverse pharmacological profiles. This diversification has been a key strategy to improve upon first-generation oxazolidinones.

Key findings include:

Triazoles: The introduction of a C-5 triazole substituent has been identified as a successful alternative to the traditional acetamidomethyl group, resulting in potent antibacterial activity against both standard and resistant Gram-positive strains. nih.govnih.gov

Other Heterocycles: Research has shown that groups such as pyrid-2-yl-oxymethyl and isoxazol-3-yl-oxymethyl can maintain or even enhance antibacterial potency when substituted at the C-5 position. nih.gov

| 5-Position Substituent | Impact on Antibacterial Activity | Reference |

|---|---|---|

| Acetamidomethyl | Benchmark substituent; essential for early compounds' activity. | nih.gov |

| Triazolemethyl | Potent activity, effective against resistant strains. | nih.govnih.gov |

| Thiourea | Enhanced in-vitro activity (4-8x > Linezolid). | nih.gov |

| Thiocarbamate | Suitable substituent for potent activity, influenced by lipophilicity. | researchgate.net |

| Hydroxymethyl | Retains activity against cfr-resistant strains; potency depends on the rest of the molecular scaffold. | nih.gov |

Role of N-Substituents in Modulating Therapeutic Efficacy

The N-substituent on the oxazolidinone ring, typically an N-aryl group, is another critical component for biological activity. nih.gov Modifications in this region, particularly on the phenyl ring and its appendages, are pivotal for modulating therapeutic efficacy, spectrum, and pharmacokinetic properties.

Extensive SAR studies have focused on the C-ring, a third ring system often appended to the para-position of the N-phenyl (B-ring). nih.gov Replacing the morpholine (B109124) ring of linezolid (B1675486) with other heterocycles has proven to be a fruitful strategy. acs.org

Azole Moieties: Replacing the morpholine ring with nitrogen-carbon linked azoles (e.g., pyrrole, pyrazole, imidazole (B134444), triazole, tetrazole) has led to compounds with expanded activity against certain Gram-negative organisms. acs.org The electronic character of the azole system is crucial; electron-withdrawing groups like cyano generally improve activity, whereas alkyl or alkoxy groups can diminish it. acs.org

Piperazine (B1678402) Derivatives: The piperazine heterocycle is a common and effective C-ring component. acs.org Diversification of the substituents on the distal nitrogen of the piperazine ring significantly impacts efficacy. For example, incorporating N-substituted-glycinyl moieties can enhance binding to the ribosomal target. mdpi.com Among these, N-nitroaroyl substituents were found to be particularly potent. mdpi.com

Thiocarbonyl N-Substituents: In a series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-ones, the introduction of thiocarbonyl-containing N-substituents (e.g., thioamide, dithiocarbamate, thiourea) resulted in compounds that were more potent in vitro than linezolid. target.re.kr

| N-Substituent Moiety (C-Ring) | Key Modification | Effect on Efficacy | Reference |

|---|---|---|---|

| Azolylphenyl | Replacement of morpholine with various azoles (pyrrole, triazole, etc.). | Expanded spectrum to include some Gram-negative bacteria. | acs.org |

| Piperazinylphenyl | N-nitroaroyl glycinyl substitution on the piperazine. | Potent activity identified. | mdpi.com |

| Arylpiperazinylphenyl | Introduction of thiocarbonyl groups (thioamide, thiourea). | More potent in-vitro activity than linezolid. | target.re.kr |

Correlation of Structural Parameters with Potency, Selectivity, and Drug Resistance

A central goal of SAR studies is to correlate specific structural features with key therapeutic outcomes like potency, selectivity, and the ability to overcome drug resistance. For oxazolidinones, resistance can emerge through mutations in the 23S rRNA or ribosomal proteins, or via the action of the Cfr methyltransferase which modifies the ribosomal binding site. nih.govbiorxiv.org

Potency and Lipophilicity: A clear correlation often exists between the lipophilicity of the molecule and its antibacterial activity. For 5-thiocarbonyl oxazolidinones, potency was found to be significantly affected by the calculated logP value, requiring a balance between a hydrophilic 5-substituent and hydrophobic groups on the N-phenyl ring, or vice versa. nih.gov

Overcoming Resistance: Structural modifications have been shown to be effective against resistant strains.

C-5 Substituent: The nature of the C-5 substituent is crucial for activity against Cfr-positive (cfr+) strains. Activity is often retained with 5-hydroxymethyl or 5-(1,2,3-triazolyl)methyl groups, whereas it can be reduced in compounds with the 5-acetamido substituent. nih.gov

C- and D-Rings: Optimization of the C- and D-rings (substituents on the N-aryl moiety) correlates with potency against all strains, as these parts of the molecule interact with more conserved regions of the ribosomal binding site. nih.gov Novel benzoxazinyl-oxazolidinones have shown excellent activity against linezolid-resistant strains, with potency 8–16 times higher than linezolid. acs.org

Selectivity: While much of the focus is on antibacterial selectivity, SAR principles also guide selectivity against other targets. In a study on oxazolidinone inhibitors of Kallikrein-Related Peptidase 6 (KLK6), structure-guided design based on docking studies enabled the development of inhibitors with high potency and over 100-fold selectivity against the closely related enzyme trypsin. chemrxiv.org This highlights how structural parameters can be fine-tuned to achieve target selectivity.

Efflux Avoidance: The substitution pattern at the C-5 position can influence a compound's susceptibility to bacterial efflux pumps, a common mechanism of resistance, particularly in Gram-negative bacteria. ontosight.ai

Rational Design Principles for Novel this compound Derivatives

The vast body of SAR data has culminated in a set of rational design principles for creating new oxazolidinone derivatives with improved properties. These principles guide medicinal chemists in making targeted modifications to optimize for potency, spectrum, and resistance-breaking activity.

C-5 Position as a Handle for Optimization: The C-5 acetamide (B32628) group is not essential for activity and can be replaced with other functionalities to enhance potency or overcome resistance. nih.govnih.gov More synthetically tractable and effective groups include the hydroxymethyl or various heteroarylmethyl groups (e.g., triazolylmethyl). nih.govnih.gov

C-Ring is Highly Modifiable: The C-ring, attached to the N-phenyl group, is the most amenable part of the scaffold for modification to fine-tune properties. nih.gov A pyridyl C-ring is often preferable to a phenyl ring for antibacterial potency. acs.orgacs.org

Targeting Gram-Negative Pathogens: Rational design for Gram-negative activity requires a focus on physicochemical properties that govern permeation through the outer membrane and avoid efflux. biorxiv.org Predictive models are being developed to guide modifications that enhance accumulation in these more challenging pathogens. biorxiv.org

Structure-Guided and Computational Approaches: Combining SAR data with computational methods like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking provides powerful predictive models. chemrxiv.orgscispace.com These models help to rationalize observed activities and guide the design of new analogues with improved potency and selectivity. chemrxiv.orgscispace.com For example, 3D-QSAR studies on tricyclic oxazolidinones have helped elucidate the key steric and electronic features required for high potency. scispace.com

Introduction of Specific Functional Groups: The targeted introduction of certain functional groups at specific positions has been shown to be highly beneficial. For instance, a cyano group on a bicyclic ring system appended to the N-phenyl moiety was found to greatly enhance antibacterial activity. acs.org

By applying these principles, researchers can move beyond trial-and-error synthesis toward the rational design of next-generation this compound analogues and other derivatives tailored for specific therapeutic challenges.

Biological Activities and Pharmacological Applications of 5 Ethyl 2 Oxazolidinone Compounds

Antimicrobial Efficacy and Mechanisms of Action

Oxazolidinones are renowned for their potent activity against a variety of pathogenic microorganisms. Their unique mechanism of action and efficacy against resistant strains make them a critical class of antimicrobial agents.

The primary mechanism of antimicrobial action for oxazolidinone compounds is the inhibition of bacterial protein synthesis at a very early stage. acs.org These synthetic agents bind directly to the 50S ribosomal subunit of the bacterial ribosome. ontosight.airesearchgate.netscispace.com This binding event occurs at the P site on the ribosome and interferes with the formation of the initiation complex, a crucial first step in the translation process. oup.comnih.gov Specifically, the binding of the oxazolidinone molecule to the 23S ribosomal RNA of the 50S subunit prevents the formation of a functional 70S initiation complex. researchgate.netnih.gov This complex would normally consist of the 30S subunit, mRNA, and the initiator fMet-tRNA. oup.com

By blocking the assembly of this complex, oxazolidinones effectively halt the synthesis of essential bacterial proteins, leading to a bacteriostatic effect. asm.org This mechanism is distinct from other protein synthesis inhibitors, such as chloramphenicol (B1208) and lincomycin, which may also bind to the 50S subunit but typically interfere with the elongation phase of protein synthesis rather than initiation. researchgate.netasm.org Studies using radiolabelled oxazolidinone analogues like eperezolid (B1671371) have confirmed specific, dose-dependent binding to the 50S subunit. researchgate.netasm.org

A key therapeutic advantage of oxazolidinone compounds is their potent activity against a wide spectrum of multidrug-resistant (MDR) Gram-positive bacteria. acs.org This includes pathogens of significant clinical concern, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). ontosight.aiscispace.comfrontiersin.org

The novel mechanism of action of oxazolidinones contributes to their effectiveness against bacteria that have developed resistance to other antibiotic classes like β-lactams and glycopeptides. ontosight.aiscispace.com Numerous studies have demonstrated the in vitro potency of various oxazolidinone derivatives, including those structurally related to 5-ethyl-2-oxazolidinone, against these challenging pathogens. frontiersin.orgresearchgate.net For instance, the novel oxazolidinone contezolid (B1676844) demonstrated potent in vitro activity against MRSA and VRE isolates, with all tested MRSA strains being inhibited at a concentration of ≤1 μg/mL. frontiersin.org Similarly, other synthesized series of oxazolidinones have shown potent activity against MRSA and VRE, in some cases superior to linezolid (B1675486). researchgate.net This makes the oxazolidinone scaffold a cornerstone in the development of new treatments for serious Gram-positive infections. acs.org

The emergence of resistance to any antimicrobial agent is a significant concern. For oxazolidinones, resistance mechanisms primarily involve modifications to the drug's target site on the ribosome. nih.govaimspress.com Mutations in the genes encoding the 23S rRNA, specifically within domain V where the drug binds, are the most common cause of resistance. nih.gov These alterations reduce the binding affinity of the oxazolidinone compound to the ribosome, thereby diminishing its inhibitory effect.

Additionally, a transferable resistance mechanism has been identified involving the cfr (chloramphenicol-florfenicol resistance) gene. This gene encodes an enzyme that methylates an adenine (B156593) residue in the 23S rRNA, which can also interfere with oxazolidinone binding. oup.com More recently, another transferable gene, optrA, has been discovered, which confers reduced susceptibility to oxazolidinones. oup.com Understanding these mechanisms is crucial for monitoring the evolution of resistance and for designing new oxazolidinone derivatives that can overcome these challenges. aimspress.com

While primarily known for their antibacterial effects, research has also explored the potential of oxazolidinone derivatives as antifungal and antiviral agents. nih.govmdpi.com The broad biological activity of the oxazolidinone scaffold suggests its potential for modification to target different types of pathogens. researchgate.net For example, some dehydroabietic acid-oxazolidinone hybrids have been investigated and shown to possess a variety of biological activities, including antiviral and antifungal properties. mdpi.com Similarly, studies on rhodanine (B49660) derivatives, which share some structural similarities with oxazolidinones, have shown that compounds like 3-ethyl-2-thio-2,4-oxazolidinedione can induce cytotoxicity, a mechanism that could be explored in antiviral or antifungal contexts. tandfonline.com The investigation into these properties is less extensive than for their antibacterial effects but represents a growing area of research. nih.gov

Anticancer and Antiproliferative Potentials

Beyond antimicrobial applications, the oxazolidinone scaffold has attracted significant interest for its potential in cancer therapy. nih.govresearchgate.net Numerous studies have reported the antiproliferative and cytotoxic effects of various oxazolidinone derivatives against a range of human cancer cell lines. researchgate.netnih.gov

Derivatives of oxazolidinone have demonstrated significant cytotoxic activity in vitro against several cancer cell lines. The antiproliferative effects are often achieved by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govresearchgate.net

For instance, a study on 5-(carbamoylmethylene)-oxazolidin-2-ones found that one derivative, compound OI, exhibited potent antiproliferative activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values of 17.66 µM and 31.10 µM, respectively. nih.govresearchgate.net This compound was shown to induce apoptosis through the activation of caspase-9 and the release of cytochrome c. nih.govresearchgate.net In another study, a (4R,5R)-5-ethyl-3-(3-fluoro-4-morpholinophenyl)-4-(4-methoxyphenyl)oxazolidin-2-one derivative was found to induce cell cycle arrest and apoptosis in DU145 prostate cancer cells. researchgate.net

The table below summarizes the cytotoxic activity of selected oxazolidinone derivatives against various cancer cell lines, as reported in the literature.

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Reported IC₅₀ (µM) |

| Compound OI (A 5-(carbamoylmethylene)-oxazolidin-2-one derivative) | MCF-7 | Breast Adenocarcinoma | 17.66 |

| HeLa | Cervical Adenocarcinoma | 31.10 | |

| Compound 4p (A dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrid) | HeLa | Cervical Adenocarcinoma | 25.31 |

| HepG-2 | Hepatocellular Carcinoma | 11.70 | |

| MGC-803 | Gastric Cancer | 3.18 | |

| T-24 | Bladder Cancer | 14.18 | |

| Compound 4d (A dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrid) | HeLa | Cervical Adenocarcinoma | 2.63 |

| YH239-EE | MCF-7 | Breast Adenocarcinoma | 8.45 |

This table is based on data extracted from scientific publications. nih.govresearchgate.netnih.govwaocp.org The specific structures of the tested compounds are detailed in the cited literature.

These findings underscore the potential of the this compound framework as a scaffold for the development of novel anticancer agents. nih.govnih.gov

Mechanisms of Enzyme or Protein Inhibition in Malignant Cell Proliferation

The anticancer potential of oxazolidinone derivatives is linked to their ability to interfere with critical cellular processes in malignant cells. A primary mechanism is the inhibition of mitochondrial protein synthesis. researchgate.net Research has shown that certain oxazolidinone compounds, such as eperezolid, induce a time- and concentration-dependent inhibition of proliferation in human cancer cell lines like K562 erythroleukemia cells. researchgate.net This cytostatic effect is reversible and is not specific to one cell type, having been observed in CHO and HEK cells as well. researchgate.net The underlying mechanism is a reduction in the levels of essential mitochondrial proteins, such as cytochrome oxidase subunit I, which is vital for cellular respiration. researchgate.net This direct inhibition of mitochondrial function is a key contributor to the anti-proliferative effects. researchgate.net

Further studies on other oxazolidinone derivatives have elucidated additional pathways. For instance, some 5-(carbamoylmethylene)-oxazolidin-2-ones have demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, while showing no toxicity to non-tumorigenic MCF-10A cells. mdpi.com One such derivative, designated as OI, was found to induce apoptosis by increasing reactive oxygen species (ROS) levels, which in turn reduces the mitochondrial membrane potential. mdpi.comgoogle.com This process triggers the release of cytochrome c into the cytosol and activates caspase-9, a key initiator of the apoptotic cascade. mdpi.comgoogle.com

Moreover, these compounds can arrest the cell cycle. The OI compound was shown to cause a G1 phase arrest, which was supported by the downregulation of Cyclin D1 protein. mdpi.com In other studies, natural products with structural similarities have been shown to induce G2/M phase arrest in human lung cancer cells. acs.org In addition to mitochondrial disruption and cell cycle arrest, some oxazolidinethione derivatives have been found to inhibit tyrosine kinase activity, an enzyme crucial for cancer cell signaling and progression. researchgate.net

Table 1: Antiproliferative Activity of Selected Oxazolidinone Derivatives

| Compound | Cell Line | Activity | IC50 Value (µM) | Source |

| OI | MCF-7 (Breast Cancer) | Cytotoxicity | 17.66 | mdpi.com |

| OI | HeLa (Cervical Cancer) | Cytotoxicity | 31.10 | mdpi.com |

| Eperezolid | K562 (Erythroleukemia) | Proliferation Inhibition | Concentration-dependent | researchgate.net |

Anti-inflammatory and Anti-Allergic Activities

The oxazolidinone scaffold is a key feature in compounds designed to combat inflammation and allergic reactions. Their mechanism of action often targets the enzymatic pathways responsible for producing potent inflammatory mediators.

A significant anti-inflammatory action of oxazolidinone derivatives is their potent inhibition of 5-lipoxygenase (5-LO). google.com This enzyme is critical for the biosynthesis of leukotrienes, which are lipid mediators deeply involved in inflammatory and allergic responses. google.comgoogle.com By inhibiting 5-LO, these compounds effectively block the production of pro-inflammatory leukotrienes. google.com

Research has led to the development of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives that act as powerful 5-LO inhibitors. google.comresearchgate.net The inhibitory mechanism is direct, with the compounds acting on the 5-LO enzyme itself. google.com The potency of these derivatives has been confirmed in various cell-based assays, with some compounds, such as PH-249 and PH-251, exhibiting outstanding IC50 values below 1 µM, comparable to the clinically used 5-LO inhibitor, Zileuton. google.com The structure of these derivatives, particularly the length of the alkyl chain on the hydroxamic acid moiety and the presence of a morpholinyl group, has been shown to be crucial for their enhanced activity. researchgate.net

Table 2: 5-Lipoxygenase Inhibitory Activity of Oxazolidinone Derivatives

| Compound | Test System | IC50 Value (µM) | Source |

| PH-249 | Human Monocytes | 0.4 | google.com |

| PH-251 | Human Monocytes | 0.2 | google.com |

| Zileuton (Reference) | Human Monocytes | 0.4 | google.com |

| PH-251 | Mouse Mast Cells | 0.2 | google.com |

| Zileuton (Reference) | Mouse Mast Cells | 0.4 | google.com |

Antithrombotic Activities

The this compound structure is a key feature in a class of compounds developed as antithrombotic agents, which are crucial in the prevention and treatment of thromboembolic disorders. These disorders involve the formation of blood clots that can obstruct blood flow. google.comgoogle.com

Some derivatives of this compound have demonstrated the ability to inhibit platelet aggregation, a key process in the formation of blood clots. consensus.app Research has shown that certain [2-[(ω-aminoalkoxy)phenyl]ethyl]benzenes, which can incorporate the oxazolidinone structure, are effective inhibitors of platelet aggregation. consensus.app Combination therapy involving substituted oxazolidinones, such as Rivaroxaban, with other antiplatelet agents like acetylsalicylic acid and clopidogrel, has been shown to significantly increase the antithrombotic activity of these platelet aggregation inhibitors. google.com

A significant advancement in antithrombotic therapy has been the development of direct Factor Xa inhibitors, and the oxazolidinone scaffold has been instrumental in this area. unipd.itgoogle.com Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. google.comunipd.it By inhibiting Factor Xa, these compounds can effectively reduce thrombin generation and, consequently, fibrin (B1330869) formation and platelet activation. unipd.it

Rivaroxaban, a prominent oral anticoagulant, features a substituted oxazolidinone core. unipd.itresearchgate.net Extensive research has led to the optimization of oxazolidinone-based Factor Xa inhibitors, resulting in compounds with high potency and selectivity. unipd.it The interaction of these inhibitors with the active site of Factor Xa has been elucidated through X-ray crystallography, revealing the key structural features required for high-affinity binding. unipd.it

Table 3: Antithrombotic Activity of Selected Oxazolidinone Derivatives

| Compound Class | Mechanism of Action | Therapeutic Application |

|---|---|---|

| Substituted Oxazolidinones | Platelet Aggregation Inhibition | Prevention of Thromboembolic Events |

Emerging and Other Therapeutic Potentials

The versatility of the this compound structure extends to other therapeutic areas, including the development of novel agents to combat infectious diseases.

The oxazolidinone class of compounds has emerged as a vital component in the fight against tuberculosis (TB), particularly multidrug-resistant strains. researchgate.netnih.gov These compounds act by inhibiting bacterial protein synthesis at an early stage. acs.org

Linezolid, the first clinically approved oxazolidinone antibiotic, has demonstrated activity against Mycobacterium tuberculosis. jst.go.jp However, research has focused on developing new oxazolidinone derivatives with improved potency and pharmacokinetic properties. nih.govjst.go.jp

Studies have explored modifications to the oxazolidinone structure, such as the incorporation of fluorine-containing benzoxazinyl moieties, to enhance antitubercular activity. nih.gov For instance, certain novel fluoro-benzoxazinyl-oxazolidinones have shown outstanding in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov These compounds often exhibit favorable pharmacokinetic profiles, making them promising candidates for further development. nih.gov

Table 4: In Vitro Antitubercular Activity of a Novel Fluoro-benzoxazinyl-oxazolidinone (Compound 21)

| Strain | MIC (μg/mL) |

|---|---|

| M. tuberculosis H37Rv (drug-susceptible) | 0.25 |

| Clinically isolated MDR-TB strain | 0.50 |

Data from a study on fluorine-containing benzoxazinyl-oxazolidinones for the treatment of multidrug-resistant tuberculosis. nih.gov

Anthelmintic Activity

Certain derivatives of oxazolidinone have been investigated for their potential as anthelmintic agents. nih.gov Research into novel 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives revealed that some of these compounds exhibit notable activity against parasitic worms. nih.govresearchgate.net The anthelmintic properties of these synthesized compounds were evaluated in vitro using the adult Indian earthworm, Pheretima posthuma, a common model for such studies. nih.govresearchgate.net

In these studies, the effectiveness of the compounds was determined by measuring the time taken to cause paralysis and death of the earthworms. researchgate.net Among the tested derivatives, compound 11b was identified as having the most significant effect. nih.govresearchgate.netmdpi.com The findings from this research provide an experimental basis for the potential development of new anthelmintic drugs based on the oxazolidinone structure. nih.gov

Anthelmintic Activity of Selected Oxazolidinone Derivatives

| Compound | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|

| 11a | 29.35 ± 0.87 | 51.48 ± 1.12 |

| 11b | 19.54 ± 0.54 | 38.12 ± 0.76 |

| 11c | 25.43 ± 0.68 | 47.33 ± 0.95 |

| 12e | 33.19 ± 0.91 | 58.27 ± 1.21 |

| Data sourced from studies on Pheretima posthuma. researchgate.net |

Cytokine Modulation

Oxazolidinone derivatives have emerged as molecules capable of modulating the immune system, specifically by affecting cytokine production. researchgate.net Cytokines are crucial signaling proteins that regulate inflammatory responses; their dysregulation is implicated in various diseases. mdpi.com

Studies have demonstrated that novel oxazolidinone compounds can influence the levels of key pro-inflammatory cytokines. For instance, two new derivatives, LPSF/NB-12 and LPSF/NB-13 , were shown to reduce the production of Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17) in peripheral blood mononuclear cells from patients with moderate to severe asthma. researchgate.net Another synthetic oxazolidinone, BS-153 , was found to inhibit the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6 in lipopolysaccharide-stimulated RAW264.7 cells. medchemexpress.com

Furthermore, the natural product (-)-cytoxazone , which contains a 2-oxazolidinone (B127357) ring, is known to exert a cytokine modulator effect, particularly involving the signaling pathway of Th2 cells. mdpi.com In the context of cancer research, a novel compound named SK2009 , which features an oxazolidinone moiety, was found to suppress the activation of NF-κB. nih.gov This transcription factor is a critical regulator of genes involved in the immune response, including those encoding for cytokines. nih.gov

Examples of Cytokine Modulation by Oxazolidinone Compounds

| Compound | Modulated Cytokine(s) | Observed Effect |

|---|---|---|

| LPSF/NB-12 | IFN-γ, IL-17 | Reduction |

| LPSF/NB-13 | IFN-γ, IL-17 | Reduction |

| BS-153 | TNF-α, IL-1β, IL-6 | Inhibition |

| (-)-Cytoxazone | Th2 Cytokines | Modulation |

| SK2009 | NF-κB regulated cytokines | Suppression of signaling pathway |

This table summarizes findings from various in vitro studies. researchgate.netmedchemexpress.commdpi.comnih.gov

Antiphytopathogenic Activity

The oxazolidinone structure is also relevant in the field of agriculture due to the antiphytopathogenic activity of some of its derivatives. nih.gov Research has focused on developing novel oxazolidinediones for use as agricultural fungicides. researchgate.net These compounds have demonstrated excellent fungicidal effects against a variety of significant plant pathogens. nih.govresearchgate.net

In one study, a series of novel oxazolidinediones were synthesized and tested for antifungal activity. nih.gov Compound 2-4 from this series was particularly effective, displaying potent protective and curative action against tomato gray mold, which is caused by Botrytis cinerea. nih.gov A mechanistic investigation suggested that this compound acts by disrupting the mycelial morphology, inhibiting the germination of spores, and impeding mycelial respiration, which collectively inhibit the growth of the pathogenic fungus. nih.gov

The efficacy of these compounds has been quantified using EC₅₀ values, which measure the concentration required to inhibit 50% of fungal growth. Compound 2-4 showed significantly higher activity against several pathogens compared to existing fungicides like pyramoxadone and famoxadone. nih.gov

In Vitro Antifungal Activity of Compound 2-4 (EC₅₀ in μg/mL)

| Pathogen | Species Name | EC₅₀ (μg/mL) |

|---|---|---|

| Rhizoctonia solani | R. solani | 1.78 |

| Botrytis cinerea | B. cinerea | 2.47 |

| Sclerotinia sclerotiorum | S. sclerotiorum | 2.33 |

| Pyricularia oryzae | P. oryzae | 2.23 |

Data reflects the concentration of Compound 2-4 needed to achieve 50% inhibition. nih.gov

Chiral Applications of Oxazolidinone Derivatives in Asymmetric Synthesis

Oxazolidinones as Chiral Auxiliaries in Organic Reactions

The effectiveness of oxazolidinones as chiral auxiliaries, a field significantly advanced by David A. Evans, stems from their ability to create a predictable and sterically biased environment around a reactive center. wikipedia.org Typically derived from readily available and relatively inexpensive amino acids or amino alcohols, these auxiliaries are N-acylated with a substrate of interest. wikipedia.orgcollectionscanada.gc.ca The substituents on the oxazolidinone ring, commonly at the C-4 and/or C-5 positions, sterically shield one of the two faces of the attached acyl group's enolate or dienophile. wikipedia.org This steric hindrance directs the approach of an incoming electrophile or diene to the less hindered face, resulting in a product with a high degree of diastereoselectivity. wikipedia.orgalfa-chemistry.com The resulting diastereomers can then be separated, and the chiral auxiliary can be cleaved to reveal the desired enantiomerically enriched product. williams.eduorgsyn.org This methodology has been successfully applied to a wide range of transformations, including aldol (B89426) condensations, alkylations, and cycloadditions. wikipedia.orgorgsyn.org

The asymmetric aldol condensation is one of the most powerful carbon-carbon bond-forming reactions in organic synthesis, and the use of N-acyl oxazolidinones has become a benchmark for achieving high stereocontrol. wikipedia.orgalfa-chemistry.com The process typically involves the formation of a boron enolate from the N-acyl oxazolidinone. Soft enolization using a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine selectively generates the (Z)-enolate. wikipedia.org

This (Z)-enolate adopts a rigid, six-membered chair-like transition state, as described by the Zimmerman-Traxler model, upon coordination with an aldehyde. alfa-chemistry.com The substituent on the chiral auxiliary (e.g., an ethyl group at C-5) effectively blocks one face of the enolate. Consequently, the aldehyde approaches from the less sterically encumbered face, leading to the predictable formation of the syn-aldol adduct with high diastereoselectivity. alfa-chemistry.comorgsyn.org This reaction is powerful as it simultaneously establishes two new contiguous stereocenters. wikipedia.org After the reaction, the auxiliary can be cleaved under mild conditions, for instance, using lithium hydroxide (B78521) and hydrogen peroxide, to yield the chiral β-hydroxy acid and recover the auxiliary. orgsyn.org

Table 1: Diastereoselective Aldol Reactions Using Chiral Oxazolidinone Auxiliaries

| N-Acyl Group | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Propionyl | Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 | 85 | wikipedia.org |

| Propionyl | Benzaldehyde | Bu₂BOTf / DIPEA | 97:3 | 84 | orgsyn.org |

| Acetyl (Thiazolidinethione analog) | Propionaldehyde | TiCl₄ / Sparteine | 98:2 | 98 | scielo.org.mx |

Note: The table includes data from sulfur-based analogs (thiazolidinethiones), which exhibit similar reactivity patterns, particularly for acetyl groups where oxazolidinones can be less selective. scielo.org.mx

Chiral oxazolidinones are also highly effective in controlling stereochemistry in Diels-Alder reactions. In this context, the auxiliary is attached to a dienophile, typically via an N-α,β-unsaturated acyl group. orgsyn.orgnih.gov The presence of a Lewis acid catalyst is crucial; it coordinates to the carbonyl oxygen atoms of the N-acyloxazolidinone. researchgate.net This coordination locks the conformation of the dienophile, holding the acyl group in a specific orientation relative to the auxiliary. researchgate.net

The substituent on the chiral auxiliary shields one face of the dienophile, forcing the incoming diene to approach from the opposite, more accessible face. wikipedia.org This facial selectivity leads to the formation of one diastereomer of the cycloaddition product in significant excess. acs.org The mechanism proposed by Evans suggests the formation of a chelated intermediate with the Lewis acid, which enhances the dienophile's reactivity and fixes its conformation to ensure high diastereoselectivity. researchgate.net However, alternative models suggest that even non-chelating coordination can effectively transfer chirality. researchgate.net

Table 2: Asymmetric Diels-Alder Reactions with N-Enoyl Oxazolidinone Auxiliaries

| Dienophile Auxiliary | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Cyclopentadiene | MgBr₂·OEt₂ | 95:5 | 85 | wikipedia.org |

| (S)-Valine-derived | Cyclopentadiene | Et₂AlCl | >99:1 | 95 | orgsyn.org |

The principle of using chiral oxazolidinones to direct stereochemical outcomes extends to various catalytic processes beyond aldol and Diels-Alder reactions. These include conjugate additions, alkylations, and aminations. orgsyn.orgresearchgate.net In nearly all cases, the control element is the formation of a rigid, sterically-defined intermediate upon coordination with a catalyst, often a Lewis acid. scielo.org.mxnih.gov

For instance, in the conjugate addition of organocuprates or radicals to α,β-unsaturated N-acyloxazolidinones, the Lewis acid activates the substrate and locks the conformation. The bulky substituent on the auxiliary then directs the incoming nucleophile to the less hindered face of the double bond, resulting in a highly diastereoselective reaction. researchgate.netnih.gov Similarly, the alkylation of chiral oxazolidinone-derived enolates proceeds with high diastereoselectivity because the auxiliary shields one face of the nucleophilic enolate from the approach of an electrophile. bath.ac.ukbeilstein-journals.org The predictable and high degree of stereocontrol afforded by these auxiliaries makes them a reliable choice in multistep syntheses where the construction of specific stereocenters is critical. williams.edu

Enantiomerically Enriched Oxazolidinone Synthesis for Pharmaceutical Intermediates

The synthesis of enantiomerically pure oxazolidinones is a significant area of research, not only because they are used as chiral auxiliaries but also because the oxazolidinone ring is a core structural motif in numerous pharmaceutical agents, including antibiotics like linezolid (B1675486). bioorg.orgacs.org Furthermore, chiral oxazolidinones serve as valuable intermediates for producing other key building blocks. chemrxiv.orgpitt.edu

Common synthetic routes to enantiopure oxazolidinones start from readily available chiral precursors such as α-amino acids or β-amino alcohols. wikipedia.orgnih.gov For example, an amino acid can be reduced to the corresponding amino alcohol, which is then cyclized using phosgene (B1210022) or a phosgene equivalent to form the oxazolidinone ring. orgsyn.org A notable and practical asymmetric synthesis involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate, which directly yields (R)-5-(hydroxymethyl)-2-oxazolidinones with excellent enantiomeric purity. acs.org

More recently, biocatalytic methods have emerged as powerful alternatives for constructing these chiral heterocycles. chemrxiv.org Engineered enzymes, such as myoglobin-based catalysts, can perform intramolecular C-H amination of carbamate (B1207046) derivatives to furnish enantioenriched oxazolidinones in high yields and with high enantioselectivity. chemrxiv.org This biocatalytic approach offers a sustainable and efficient pathway to valuable oxazolidinone intermediates used in the synthesis of drugs like the cholesterol-lowering agent Ezetimibe. chemrxiv.org

Advanced Analytical and Characterization Methodologies in Oxazolidinone Research

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for confirming the identity and ثلاثية الأبعاد (3D) structure of 5-Ethyl-2-oxazolidinone. Each technique offers unique information about the molecule's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D, Variable-Temperature)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectra are instrumental in identifying the different proton environments within the molecule. For oxazolidinone derivatives, the protons on the heterocyclic ring exhibit characteristic chemical shifts. For instance, the methylene (B1212753) protons adjacent to the oxygen atom typically appear at a different frequency than those adjacent to the nitrogen. The ethyl group protons at the 5-position will present as a characteristic triplet and quartet pattern due to spin-spin coupling.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in more complex derivatives.

Variable-Temperature (VT) NMR studies can provide insights into the conformational dynamics of the oxazolidinone ring, such as ring puckering and the rotational barriers of substituents.

Table 1: Representative NMR Data for Oxazolidinone Structures

| Nucleus | Functional Group | Chemical Shift (ppm) Range | Source |

|---|---|---|---|

| ¹³C | Carbonyl (C=O) | 158 - 162 | |

| ¹³C | Oxazolidinone Ring (C-O) | ~62 | |

| ¹³C | Oxazolidinone Ring (C-N) | ~42 | |

| ¹H | Oxazolidinone Ring (CH₂-O) | ~4.4 | |

| ¹H | Oxazolidinone Ring (CH₂-N) | ~3.8 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. bioorg.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and identifying metabolites of oxazolidinone compounds. researchgate.netshimadzu.comwur.nl In LC-MS analysis, the compound is first separated from other components in a sample, and then the mass spectrometer provides information on the molecular weight and fragmentation pattern of the eluted compound. researchgate.netshimadzu.com Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for analyzing oxazolidinone derivatives. shimadzu.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most characteristic absorption band in the IR spectrum of an oxazolidinone is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1730-1750 cm⁻¹. This frequency is indicative of the five-membered cyclic carbamate (B1207046) structure. Other important bands include the C-O and C-N stretching vibrations, as well as the C-H stretching vibrations of the ethyl group and the oxazolidinone ring. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for Oxazolidinones

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| C=O | Stretch | 1730 - 1750 | |

| C-H (alkane) | Stretch | Below 3000 | vscht.cz |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the vibrational modes of the carbon skeleton and other functional groups within the this compound molecule. For organic molecules, characteristic Raman shifts can be observed for vibrations of chemical bonds like alkanes, alkenes, and aromatic rings. researchgate.net

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides insights into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. cnr.it Valence photoelectron spectra can be used to study the molecular orbitals of 2-oxazolidinone (B127357) and related compounds, offering a deeper understanding of their electronic properties and chemical bonding. researchgate.net

Chromatographic Separation and Purity Profiling (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of oxazolidinone derivatives. Reverse-phase HPLC, using a C18 column, is a common approach for separating these compounds. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile. sielc.com HPLC methods can be optimized for the enantioselective separation of chiral oxazolidinones. researchgate.net

Gas Chromatography (GC) can also be employed for the analysis of volatile oxazolidinone derivatives. The choice between GC and HPLC often depends on the volatility and thermal stability of the specific compound. sigmaaldrich.com For non-volatile or thermally labile compounds, HPLC is the preferred method. sigmaaldrich.com GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. lcms.cz

Table 3: Chromatographic Methods for Oxazolidinone Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Application | Source |

|---|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water | Purity analysis, separation | sielc.com |

| GC | - | - | Analysis of volatile derivatives | sigmaaldrich.com |

| LC-MS | C18 | Acetonitrile/Water with formic acid | Identification of metabolites | researchgate.netshimadzu.com |

Calorimetric and Thermodynamic Measurements (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of oxazolidinone compounds. By measuring the difference in the amount of heat required to increase the temperature of a sample and a reference, DSC can detect and quantify physical and chemical changes that involve heat exchange. This includes determining melting points, glass transitions, decomposition temperatures, and heats of reaction.

In the context of oxazolidinone research, DSC provides critical data on thermal stability. For instance, analysis of related compounds reveals significant thermal events. A study on 3-ethenyl-5-methyl-2-oxazolidinone used DSC to determine its heat of decomposition, which was found to be greater than 300 J/g. industrialchemicals.gov.au Such a value is important for assessing the material's reactivity and potential classification as a self-reactive substance. industrialchemicals.gov.au While a subsequent heat accumulation storage test indicated a self-accelerated decomposition temperature above 75 °C, exempting it from this classification, the initial DSC data was vital for the hazard assessment. industrialchemicals.gov.au

Furthermore, DSC is employed to study phase behavior in complex systems containing oxazolidinones. Research on a binary system of 2-oxazolidinone and lithium bis(trifluoromethane sulfonyl) imide (LiTFSI) demonstrated that while both components are solid at room temperature, their mixture forms a liquid. researchgate.net DSC measurements identified a liquidus temperature of approximately -58.4 °C for this complex, highlighting the technique's utility in characterizing the thermodynamic properties of oxazolidinone-based mixtures. researchgate.net Similarly, DSC analysis of polymer networks incorporating poly(2-ethyl-2-oxazoline) is used to observe the melting behavior of components within the matrix, with shifts in melting peaks indicating interactions between the polymer and other substances. nih.gov

The table below summarizes thermal property data for related oxazolidinone compounds, illustrating the type of information obtained through calorimetric measurements.

| Compound | Property | Value | Technique |

| 3-Ethenyl-5-methyl-2-oxazolidinone | Heat of Decomposition | > 300 J/g | DSC |

| 3-Ethenyl-5-methyl-2-oxazolidinone | Self-Accelerating Decomposition Temperature | > 75 °C | Heat Accumulation Storage Test |

| 2-Oxazolidinone / LiTFSI Complex (4:1 molar ratio) | Liquidus Temperature | approx. -58.4 °C | DSC |

| Metoprolol Tartrate (for comparison) | Melting Peak | 128 °C | DSC |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic studies on its derivatives provide significant insight into the common structural features of the oxazolidinone ring system. For example, the crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone was determined to have monoclinic (P21) symmetry. researchgate.netiucr.org This analysis revealed that the oxazolidinone ring is essentially planar and that the molecules form a polymeric structure through N—H···O hydrogen bonding interactions. researchgate.netiucr.org

Similarly, the structure of O-Ethyl S-{(S)-1-oxo-1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]propan-2-yl} carbonodithioate showed that its oxazolidinone ring adopts a 'twist' conformation on the C-C bond. iucr.org In its crystal lattice, molecules are linked by C-H···π interactions, forming distinct chains. iucr.org These examples underscore the power of X-ray diffraction to reveal subtle conformational differences and the specific intermolecular forces that dictate crystal packing. iucr.orgchemrxiv.org The analysis of 3-acetyloxazolidin-2-one also confirmed a planar imide nitrogen and an absence of significant intermolecular interactions. st-andrews.ac.uk

The following interactive table presents crystallographic data for several oxazolidinone derivatives, showcasing the detailed structural parameters that can be obtained from X-ray diffraction studies.

| Compound | Formula | Crystal System | Space Group | Key Structural Features |

| (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone | C₁₃H₁₃ClFNO₄ | Monoclinic | P2₁ | Planar oxazolidinone ring; polymeric structure via N—H···O hydrogen bonding. researchgate.netiucr.org |

| O-Ethyl S-{(S)-1-oxo-1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]propan-2-yl} carbonodithioate | C₁₅H₁₇NO₄S₂ | Orthorhombic | P2₁2₁2₁ | Oxazolidinone ring has a twist conformation; molecules linked by C-H···π interactions. iucr.org |

| 3-Acetyloxazolidin-2-one | C₅H₇NO₃ | Monoclinic | Pn | Planar imide nitrogen; exocyclic C=O oriented anti to the ring N–C(=O) bond. st-andrews.ac.uk |

Theoretical and Computational Studies of 5 Ethyl 2 Oxazolidinone and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 5-Ethyl-2-oxazolidinone and its analogues, these calculations have been instrumental in elucidating their electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of oxazolidinone derivatives. researchgate.netresearchgate.net By using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), researchers can accurately model the geometry and electronic properties of these molecules. researchgate.netresearchgate.netdergipark.org.tr

Theoretical calculations for oxazolidinone derivatives often begin with geometry optimization to find the most stable conformation. dergipark.org.trresearchgate.net For instance, in a study on an oxazol-5-one derivative, the molecular structure was optimized using the B3LYP/6-311G(d,p) level of theory. dergipark.org.tr The optimized bond lengths, bond angles, and torsion angles are then compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. dergipark.org.tr Discrepancies between theoretical (gas-phase) and experimental (solid-state) values are expected due to intermolecular interactions in the crystal lattice. dergipark.org.tr

DFT calculations also provide insights into the distribution of electron density and electrostatic potential. The molecular electrostatic potential (MEP) map is particularly useful for identifying the nucleophilic and electrophilic sites within a molecule. dergipark.org.trajrconline.org For example, in N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives, the MEP map helps to visualize the regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. ajrconline.org

Furthermore, DFT is employed to calculate various molecular properties, including dipole moments, polarizability, and hyperpolarizability, which are important for understanding the non-linear optical (NLO) properties of some oxazolidinone analogues. researchgate.net

Table 1: Representative Calculated Geometric Parameters for an Oxazol-5-one Derivative

| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental Value (Å/°) |

|---|---|---|---|

| Bond Length | S1–C2 | 1.777 | 1.740 |

| Bond Angle | O1–C7–O2 | 120.3 | 118.84 |

Data sourced from a study on a thiophene-containing oxazol-5-one derivative, illustrating the comparison between theoretical and experimental values. dergipark.org.tr

Molecular Orbital Theory and HOMO/LUMO Analysis

Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the chemical reactivity and kinetic stability of molecules. dergipark.org.trnih.gov The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). dergipark.org.trnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. dergipark.org.trnih.gov

For various oxazolidinone and related heterocyclic systems, HOMO-LUMO analyses have been performed using DFT calculations. researchgate.netdergipark.org.trajrconline.orgdergipark.org.tr In one study on an oxazol-5-one derivative, the HOMO was found to be distributed over the entire molecule, with an energy of -6.037 eV, while the LUMO was more localized on the oxazol-5-one ring, with an energy of -2.566 eV. dergipark.org.tr The resulting energy gap of 3.471 eV suggested a relatively high reactivity for this particular compound. dergipark.org.tr In another example involving N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives, the HOMO and LUMO energies were in the range of -5.9863 to -6.2767 eV and -1.4743 to -1.5298 eV, respectively, with energy gaps between 4.456 eV and 4.802 eV. ajrconline.org

These analyses are crucial for understanding charge transfer within the molecule and for predicting how it will interact with other species. nih.gov

Table 2: Calculated HOMO, LUMO, and Energy Gap for Representative Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Oxazol-5-one derivative dergipark.org.tr | -6.037 | -2.566 | 3.471 |

| N-(2-oxo-2-(phenylamino)ethyl)picolinamide (5a) ajrconline.org | -5.9863 | -1.4743 | 4.512 |

| N-(2-oxo-2-(phenylamino)ethyl)picolinamide (5c) ajrconline.org | -6.2767 | -1.5298 | 4.7469 |

| Benzotriazole-based 1,3-oxazolidine (5f) nih.gov | - | - | 3.60 |

| Benzotriazole-based β-amino alcohol (4e) nih.gov | - | - | 3.84 |

This table presents data from various studies on related heterocyclic compounds to illustrate the typical range of values obtained from HOMO-LUMO analysis.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are invaluable computational techniques for studying how a ligand, such as a this compound analogue, might interact with a biological target, typically a protein or nucleic acid. researchgate.netresearchgate.net These methods are central to drug discovery and development, allowing for the prediction of binding modes and affinities, which can guide the synthesis of more potent and selective compounds. researchgate.netontosight.ai

The process of molecular docking involves placing a ligand into the binding site of a receptor and evaluating the likelihood of their interaction using a scoring function. researchgate.netresearchgate.net For oxazolidinone antibacterial agents, the primary target is the 50S ribosomal subunit of bacteria. researchgate.netnih.gov Docking studies have been performed to understand the interactions of various oxazolidinone derivatives with this ribosomal target. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. scielo.br

For example, in a study of oxazolidinone derivatives, docking simulations using software like CLC Drug Discovery Workbench were used to identify the most likely interactions with a receptor protein. researchgate.net Similarly, a comparative assessment of different docking programs (AutoDock 4, AutoDock Vina, DOCK 6, rDock, and RLDock) was conducted to evaluate their performance in modeling oxazolidinone-ribosome interactions. researchgate.netnih.gov The results highlighted the challenges in accurately predicting binding modes for flexible RNA targets. researchgate.net

Beyond antibacterial targets, docking studies have also been used to explore the potential of oxazolidinone derivatives as inhibitors of other enzymes, such as 5-lipoxygenase, which is involved in inflammatory processes. researchgate.net

Solvation Analysis and Intermolecular Interactions in Solution

The behavior of this compound and its analogues in solution is governed by their interactions with solvent molecules. rsc.org Solvation analysis and the study of intermolecular interactions are crucial for understanding properties like solubility and for bridging the gap between theoretical gas-phase calculations and experimental solution-phase observations. rsc.orgpsu.edu

Computational methods, often combined with experimental techniques like NMR spectroscopy, are used to investigate these interactions. rsc.org Studies on substituted oxazolidinones have shown that they can form hydrogen bonds, both with themselves (dimerization) in low-polarity solvents and with solvent molecules in more polar environments like methanol (B129727) and dimethylsulfoxide. rsc.org Quantum chemical calculations can be used to model these hydrogen-bonded complexes and determine their stability. rsc.org

The Abraham solvation model is one approach used to computationally estimate the enthalpy of solvation, which is a measure of the energy released or absorbed when a solute dissolves in a solvent. mdpi.com This model uses five solute parameters related to molecular size, polarity, and hydrogen bonding capacity to predict solvation energies. mdpi.com Such calculations are essential for understanding the pharmacokinetic properties of drug candidates.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving oxazolidinones. beilstein-journals.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. beilstein-journals.org

For instance, DFT calculations at the M06-2X/6-31+G(d,p) level of theory were used to study the one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate. beilstein-journals.org The calculations revealed that the cycloaddition reaction proceeds through an asynchronous concerted mechanism. beilstein-journals.org Similarly, computational studies have been used to investigate the stereochemical outcome of the conversion of ephedrine (B3423809) derivatives into oxazolidinones, suggesting a competition between different SN2-type mechanisms. uv.es

These computational investigations can also shed light on the role of catalysts and solvents in directing the course of a reaction. rsc.org For example, the mechanism of CO2 incorporation into aziridines to form 2-oxazolidinones has been explored computationally, revealing the role of hydrogen bonding in activating the aziridine (B145994) ring. rsc.org

Computational Predictions in Structure-Activity Relationships

A key goal in medicinal chemistry is to understand the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR). nih.gov Computational methods play a vital role in developing predictive SAR models for oxazolidinone derivatives. ontosight.ai

By analyzing a series of related compounds with varying structural modifications and corresponding biological activities, computational models can identify the key molecular features that contribute to potency and selectivity. nih.govnih.gov These features can include steric, electronic, and hydrophobic properties. For example, studies on novel oxazolidinone derivatives as 5-lipoxygenase inhibitors showed that increasing the alkyl chain length on the hydroxamic acid moiety enhanced activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies attempt to build mathematical models that correlate molecular descriptors (computationally derived properties) with biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ontosight.ai For oxazolidinone-based antibacterial agents, SAR studies have been crucial in optimizing the scaffold for activity against Gram-negative bacteria by exploring modifications that influence uptake and efflux susceptibility. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-5-ethyl-5-methyl-2-oxazolidinethione |

| 1,3-oxazolidin-2-ones |

| 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide |

| 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide |

| 2-hydroxylamino-4,6-dinitrotoluene |

| 2-Oxazolidinethione |

| 3,5-diamino-1,2,4-triazole |

| 4-Oxazolidinone, 3-ethyl-5-(2-(3-methyl-2-thiazolidinylidene)ethylidene)-2-thioxo- |

| 5-(Aminomethyl)-3-aryl-2-oxazolidinones |

| 5-benzyl-3- ethyl-2-thioxazolidin 4-one |

| Ac-Aaa(NHMe)-NMe2 |

| Benzotriazole |

| Chloramphenicol (B1208) |

| Chlorosulfonyl isocyanate |

| Diethanolamine |

| Dimethylsulfoxide |

| Ephedrine |

| Linezolid (B1675486) |

| N-(2-oxo-2-(phenylamino)ethyl)picolinamide |

| Norpseudoephedrine |

| Phenylisothiocyanate |

| Pseudoephedrine |

| Tedizolid |

| Thiomicamine |

Industrial Applications and Emerging Technologies of Oxazolidinones

Use as Monomers in Polymer Synthesis

5-Ethyl-2-oxazolidinone and its derivatives serve as specialized monomers in the synthesis of various polymers. A key derivative in this context is N-vinyl-5-ethyl-2-oxazolidinone, which can be polymerized to create homopolymers and copolymers.

The monomeric N-vinyl-5-ethyl-2-oxazolidinone is a clear, colorless liquid. google.com It is generally insoluble in water but soluble in many organic solvents. google.com Its physical properties are detailed in the table below.

Table 1: Physical Properties of Monomeric N-vinyl-5-ethyl-2-oxazolidinone

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 80-95 °C | 0.5 to 1 mm Hg |

| Boiling Point | 82-90 °C | 0.7 mm Hg |

| Refractive Index | ~1.4764 | at 25 °C |

| Specific Gravity | ~1.088 | at 20/20 °C |

Source: google.com

Polymerization of N-vinyl-5-ethyl-2-oxazolidinone yields poly-N-vinyl-5-ethyl-2-oxazolidinone, a white-colored powder. google.com This polymer exhibits distinct solubility characteristics compared to unsubstituted poly-N-vinyl-2-oxazolidinone and can be molded at temperatures between approximately 150°C and 200°C into clear, hard, and brittle glass-like structures. google.com Copolymers of N-vinyl-5-ethyl-2-oxazolidinone with other monomers like styrene, acrylonitrile, and vinyl acetate (B1210297) can also be readily prepared using conventional techniques. google.com

Additionally, this compound itself has been identified for use as a latent curing agent for polyepoxides. google.com

While the related compound, 5-methyl-3-vinyl-2-oxazolidinone (VMOX), is noted for its use as a reactive diluent in UV curing products for applications like adhesives, coatings, and inks, specific details on this compound's role in UV curing are not as extensively documented in the available literature. acs.orgindustrialchemicals.gov.au

Applications as Kinetic Hydrate (B1144303) Inhibitors (KHIs) in Petroleum Production

Kinetic hydrate inhibitors (KHIs) are crucial chemical additives used in the oil and gas industry to prevent the formation of gas hydrate blockages in pipelines. unit.nonih.gov These inhibitors are typically water-soluble, amphiphilic polymers. researchgate.netnih.gov Extensive research has been conducted on polymers derived from 5-membered heterocyclic rings, particularly focusing on poly(N-vinylpyrrolidone) (PVP) and, more recently, polymers of 5-methyl-3-vinyl-2-oxazolidinone (VMOX). unit.noresearchgate.netacs.org Studies have shown that VMOX-based polymers can offer better KHI performance than some conventional KHI polymers. researchgate.netnih.gov

However, based on the reviewed scientific literature, there is no specific information available regarding the application or performance of polymers derived from This compound as kinetic hydrate inhibitors. The research focus remains heavily on its methyl-substituted analogue, VMOX. acs.orgunit.nonih.gov

Role as Solvents and Processing Aids in Various Chemical Industries

Certain heterocyclic compounds serve as specialized solvents and processing aids in chemical manufacturing. For instance, the parent compound 2-oxazolidinone (B127357) has been noted for its potential use as a solvent, possessing a high boiling point and dipole moment. researchgate.net However, specific industrial applications of This compound as a solvent or processing aid are not detailed in the available research. While its N-vinyl derivative is soluble in various organic solvents, its primary application is as a monomer for polymerization rather than as an industrial solvent itself. google.com

Conclusion and Future Research Directions

Opportunities for Novel Drug Discovery and Development Based on the Oxazolidinone Scaffold

The oxazolidinone scaffold is a privileged structure in medicinal chemistry, offering a wide range of opportunities for the discovery and development of new drugs. rsc.orgbohrium.com Beyond its well-established role in antibacterial agents, researchers are exploring its potential in other therapeutic areas. nih.govbohrium.com

Table 1: Emerging Therapeutic Applications of the Oxazolidinone Scaffold

| Therapeutic Area | Target/Mechanism | Example/Study |

| Anticancer | Inhibition of cancer cell proliferation, motility, and invasion. | Triazolyl-oxazolidinone derivatives have shown potential against neuroblastoma cell lines. researchgate.net |

| Antitubercular | Activity against drug-resistant Mycobacterium tuberculosis. | Fluorine-containing benzoxazinyl-oxazolidinones have exhibited potent activity against drug-susceptible and drug-resistant strains. researchgate.net |

| Anti-inflammatory | Inhibition of enzymes in inflammatory pathways, such as cyclooxygenase (COX). | Certain oxazolidinone derivatives have been identified as COX inhibitors. |

| Antiviral | Inhibition of viral replication, such as HIV-1 protease and hepatitis C virus. | Oxazolidinone derivatives have been identified as inhibitors of HIV-1 protease and hepatitis C virus replication. bohrium.com |

| Neurological Disorders | Modulation of targets involved in neurological pathways. | Some oxazolidinone compounds are being investigated for their potential in treating neurological disorders. bohrium.com |

The versatility of the oxazolidinone ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to target a diverse array of biological targets. researchgate.netnih.gov The development of hybrid molecules, where the oxazolidinone moiety is combined with other pharmacophores, is a particularly promising strategy to create dual-acting agents with enhanced efficacy or synergistic effects. mdpi.com

Prospects for Sustainable and Efficient Oxazolidinone Synthesis

The development of green and sustainable synthetic methods for oxazolidinones is a key area of future research. A major focus is the utilization of carbon dioxide (CO2) as a C1 building block, which offers an environmentally friendly alternative to traditional, more hazardous reagents like phosgene (B1210022). nih.govmdpi.com

Several promising approaches are being explored:

Catalytic Cycloaddition: The use of various catalysts, including iron-based, acs.org aluminum-based, nih.gov and copper-based systems, mdpi.com to promote the cycloaddition of CO2 to aziridines or propargylic amines is a highly active area of research. These methods often proceed under milder conditions and with higher atom economy.